molecular formula C16H17ClFN3O2S B6487090 N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216779-73-5

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B6487090
CAS No.: 1216779-73-5
M. Wt: 369.8 g/mol
InChI Key: XEKMDQZZUIRVGV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H17ClFN3O2S and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0714038 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S.ClH/c1-19(2)8-9-20(15(21)12-6-4-10-22-12)16-18-14-11(17)5-3-7-13(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKMDQZZUIRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzymatic inhibition. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H26ClFN4O3S2C_{22}H_{26}ClFN_{4}O_{3}S_{2}, and it features a complex structure that includes a furan ring, a benzothiazole moiety, and a dimethylamino ethyl group. Its unique structure contributes to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) exhibit significant antibacterial properties. For instance, fluorinated derivatives have shown strong in vitro activity against various bacterial strains:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

A specific study indicated that certain fluorinated imines had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin B, suggesting a promising potential for treating resistant bacterial infections .

CompoundMIC against P. aeruginosaMIC against S. aureusMIC against E. coli
N-[2-(dimethylamino)ethyl]-...1.3-fold lower than kanamycinSignificant activityModerate activity
Fluorinated Aldimine (similar)17.1 µMComparable to kanamycin5706.3 µM

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of the enzyme ecKAS III (elongation condensing enzyme), which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibition constant (IC50) was determined to be approximately 5.6 µM, indicating strong inhibitory potential . This mechanism underlines the antibacterial effectiveness, as inhibiting fatty acid synthesis can disrupt bacterial growth.

Case Studies and Research Findings

  • Study on Fluorinated Compounds : A comprehensive review highlighted that fluorinated compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) demonstrated varied antibacterial activities depending on their structural modifications. The presence of electron-withdrawing groups like fluorine was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .
  • ToxCast Analysis : An extensive analysis of over 976 chemicals within the ToxCast database revealed that compounds with structural similarities to our target molecule exhibited diverse biological interactions across numerous assays, including GPCR binding and enzymatic inhibition . This suggests that N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) could interact with multiple biological targets.

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